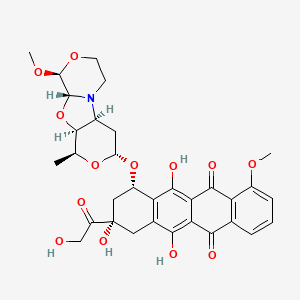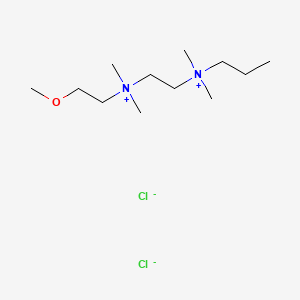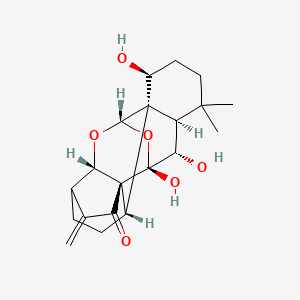
Propargyl-PEG2-t-butyl ester
Vue d'ensemble
Description
Propargyl-PEG2-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of propargyl derivatives, including this compound, has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis
The molecular formula of this compound is C12H20O4 . Its IUPAC name is tert-butyl 3-(2-prop-2-ynoxyethoxy)propanoate . The exact mass is 228.13615911 g/mol and the molecular weight is 228.28 g/mol .Chemical Reactions Analysis
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the gold-catalyzed reactions of propargyl esters .Physical And Chemical Properties Analysis
The molecular weight of this compound is 228.28 g/mol . It has a XLogP3-AA of 0.9, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 9 rotatable bonds . The topological polar surface area is 44.8 Ų . The heavy atom count is 16 .Applications De Recherche Scientifique
Synthesis and Modification
Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) Propargyl-PEG2-t-butyl ester is synthesized with high efficiency, resulting in novel propargyl-ended heterobifunctional PEG derivatives. These derivatives can further be modified to introduce various functional groups such as hydroxyl, carboxyl, mercapto, or hydrazide, broadening their utility in the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).
Chemistry and Reactivity
Metal-Catalyzed Migratory Cascade Reactions this compound exhibits rich and tunable reactivities, particularly in the presence of transition metal catalysts. These catalysts activate the substrate for migratory reactions, leading to a variety of structures, highlighting the synthetic versatility of these compounds in creating functionally diverse products (Shiroodi & Gevorgyan, 2013).
Material Science Applications
Lithium-Sulfur Batteries In the realm of energy storage, this compound compounds play a role in the development of materials like quasi-solid-state copolymer electrolytes. These electrolytes exhibit dynamic-reversible adsorption of lithium polysulfides, a critical feature for enhancing the performance of lithium-sulfur batteries (Cai et al., 2019).
Polymer and Surface Chemistry
Polymer and Surface Functionalization Poly(dopamine acrylamide)-co-poly(propargyl acrylamide) copolymers, which include propargyl functionalities, are used for surface functionalization. These copolymers can be coupled to surfaces like titanium, creating a platform for further functionalization through 'click' chemistry. This demonstrates the potential of this compound in creating versatile, modifiable surfaces for various applications (Xu et al., 2012).
Mécanisme D'action
Target of Action
Propargyl-PEG2-t-butyl ester is a PEG derivative that contains a propargyl group and a t-butyl protected carboxyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of this compound involves the formation of a stable triazole linkage with its targets . This reaction is facilitated by the propargyl group in the presence of copper, a process known as copper-catalyzed azide-alkyne Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its solubility in aqueous media . The hydrophilic PEG spacer in the compound increases its solubility, which can potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction can potentially modify the function of these targets, leading to molecular and cellular effects.
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of copper and the pH of the environment . Copper is required for the copper-catalyzed azide-alkyne Click Chemistry, and acidic conditions are needed for the deprotection of the t-butyl protected carboxyl group .
Orientations Futures
The propargyl group is a highly versatile moiety and its introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that there are promising future directions in the research and application of propargyl derivatives, including Propargyl-PEG2-t-butyl ester.
Analyse Biochimique
Biochemical Properties
Propargyl-PEG2-t-butyl ester plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through Click Chemistry. The propargyl group of this compound reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, resulting in the formation of a stable triazole linkage . This reaction is highly specific and efficient, making this compound a valuable reagent for bioconjugation and labeling studies. Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .
Cellular Effects
This compound influences various cellular processes by facilitating the conjugation of biomolecules through Click Chemistry. This compound can be used to label proteins, nucleic acids, and other biomolecules, enabling the study of their localization, interactions, and functions within cells . The hydrophilic PEG spacer in this compound enhances its solubility and reduces non-specific interactions, thereby minimizing potential cytotoxic effects . The specific cellular effects of this compound may vary depending on the nature of the conjugated biomolecule and the experimental conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in copper-catalyzed azide-alkyne Click Chemistry. The propargyl group of this compound reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (-20°C) and can be shipped at ambient temperature . Prolonged exposure to acidic conditions may lead to the deprotection of the t-butyl group, resulting in changes in the compound’s reactivity and functionality
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. While specific dosage studies on this compound are limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses. The hydrophilic PEG spacer in this compound may reduce non-specific interactions and minimize potential cytotoxic effects
Metabolic Pathways
This compound is involved in metabolic pathways related to its participation in Click Chemistry reactions. The propargyl group of this compound reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization of the compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with biomolecules. The hydrophilic PEG spacer in this compound enhances its solubility and reduces non-specific interactions, facilitating its transport and distribution within cells . The propargyl group of this compound reacts with azide-bearing compounds or biomolecules, enabling its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and its participation in Click Chemistry reactions. The propargyl group of this compound reacts with azide-bearing compounds or biomolecules, allowing for its selective localization in specific cellular compartments . The hydrophilic PEG spacer in this compound enhances its solubility and reduces non-specific interactions, facilitating its subcellular localization and activity .
Propriétés
IUPAC Name |
tert-butyl 3-(2-prop-2-ynoxyethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-5-7-14-9-10-15-8-6-11(13)16-12(2,3)4/h1H,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPARWKDJMUCBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














